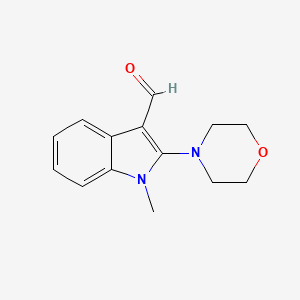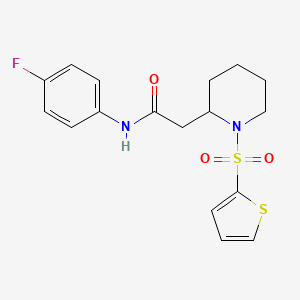
N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a chemically synthesized molecule that may have potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with variations in their chemical structure have been synthesized and studied for their biological activities, such as antibacterial properties and enzyme inhibition.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine derivative to yield a sulfonylated piperidine intermediate. This intermediate is then further reacted with various electrophiles, such as N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of a base and a polar aprotic solvent to yield the final N-substituted acetamide derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and electrophiles.
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using spectroscopic techniques such as 1H-NMR, IR, and mass spectral data . Additionally, X-ray diffraction analysis can be used to determine the crystal structure of a compound, providing detailed information about its molecular geometry . These techniques would be essential in confirming the structure of this compound once synthesized.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the sulfonyl group and the piperidine moiety play a crucial role in the reactivity of these molecules. The choice of electrophiles and reaction conditions can lead to a variety of N-substituted acetamide derivatives, suggesting that the compound could also be synthesized through similar reactions, with careful selection of the thiophen-2-ylsulfonyl and 4-fluorophenyl components .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, such as the sulfonyl group and the piperidine ring, can affect these properties. The antibacterial and enzyme inhibition activities of similar compounds have been evaluated, indicating that these molecules could interact with biological targets . The specific activities of this compound would need to be assessed through biological testing.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been explored, showcasing methods to create compounds with potential biological activity. These derivatives were synthesized through reactions involving benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data, highlighting the diverse chemical strategies employed to develop new chemical entities with specific biological targets (Khalid et al., 2014).
Enzyme Inhibitory Activities
Research on similar compounds has demonstrated their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggesting potential therapeutic applications in neurodegenerative diseases and inflammatory conditions. These studies highlight the importance of enzyme inhibition in drug development and the potential for these compounds to serve as leads for the development of new therapeutic agents (Khalid et al., 2014).
Antimicrobial Activity
The antimicrobial activity of sulfide and sulfone derivatives of similar compounds has been investigated, revealing their potential to fight bacterial and fungal infections. These studies provide insights into the structural requirements for antimicrobial efficacy and highlight the potential of these compounds in addressing drug-resistant microbial infections (Badiger et al., 2013).
Anticancer Potential
Compounds with similar structures have been evaluated for their anticancer activity, particularly against breast cancer. The exploration of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives, possessing a biologically active sulfone moiety, has shown promising results in in vitro models, indicating potential pathways for the development of new anticancer drugs (Al-Said et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-13-6-8-14(9-7-13)19-16(21)12-15-4-1-2-10-20(15)25(22,23)17-5-3-11-24-17/h3,5-9,11,15H,1-2,4,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQGRDPOAQUUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)
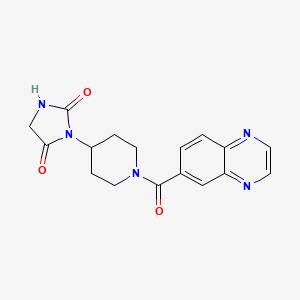
![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)

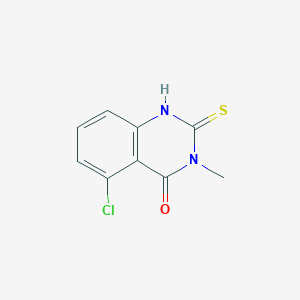
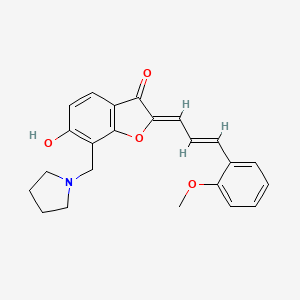


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2537713.png)
![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)
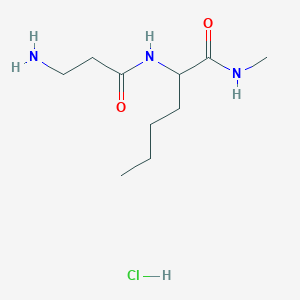
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)
